molecular formula C14H19NO B3417554 1-Benzyl-2,3-dimethylpiperidin-4-one CAS No. 108897-26-3

1-Benzyl-2,3-dimethylpiperidin-4-one

Cat. No.: B3417554
CAS No.: 108897-26-3
M. Wt: 217.31 g/mol
InChI Key: PUVALBABJRFOQO-UHFFFAOYSA-N
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Description

1-Benzyl-2,3-dimethylpiperidin-4-one (Molecular Formula: C14H19NO) is a substituted piperidin-4-one derivative serving as a versatile chemical scaffold in medicinal chemistry and drug discovery research . The piperidin-4-one pharmacophore is present in numerous biologically active compounds and is investigated for a diverse range of activities, including antibacterial, antifungal, anticancer, and antioxidant effects . Studies on related N-benzylpiperidin-4-ones indicate that these molecules typically adopt a chair conformation with equatorial orientations of their substituents, a feature that can be critical for their biological activity and interaction with enzyme targets . Piperidine-based structures are of significant interest in developing inhibitors for enzymes like dihydrofolate reductase (DHFR), a key target in cancer and infectious disease research . This compound is provided as a building block for the synthesis of more complex molecules for pharmaceutical R&D. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2,3-dimethylpiperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-11-12(2)15(9-8-14(11)16)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVALBABJRFOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108897-26-3
Record name 1-benzyl-2,3-dimethylpiperidin-4-one
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Synthesis Methodologies and Synthetic Transformations

Foundational Synthetic Routes to the Piperidin-4-one Ring System

The synthesis of the piperidin-4-one scaffold is a well-established area of heterocyclic chemistry, with several classical and modern methods available. These routes provide the fundamental framework upon which substituents can be installed.

Mannich Condensation Strategies for Piperidin-4-one Ring Formation

The Mannich reaction is a cornerstone in the synthesis of 4-piperidone (B1582916) derivatives. byjus.com This three-component condensation reaction involves the aminoalkylation of an acidic proton of a ketone with an aldehyde and a primary or secondary amine. wikipedia.org In the context of 2,3-dimethylpiperidin-4-one synthesis, this typically involves the reaction of an ethyl methyl ketone, an appropriate aldehyde, and an amine. nih.gov

The mechanism commences with the formation of an electrophilic iminium ion from the reaction between the amine and the aldehyde. byjus.comwikipedia.org Subsequently, the ketone, after tautomerizing to its enol form, acts as a nucleophile and attacks the iminium ion. wikipedia.org A final intramolecular cyclization via a second enolization and attack on the other aldehyde-derived component completes the piperidin-4-one ring. The classical Petrenko-Kritschenko piperidone synthesis is a notable example of this strategy, often utilizing a dicarboxylic acid ester, an aromatic aldehyde, and ammonia (B1221849) or a primary amine. chemrevlett.comchemrevlett.com

The versatility of the Mannich reaction allows for the synthesis of a wide array of substituted piperidones by varying the ketone, aldehyde, and amine components. sciencemadness.orgacs.orgorganic-chemistry.org For instance, studies have reported the condensation of ethyl-methyl ketone, substituted aromatic aldehydes, and ammonium (B1175870) acetate (B1210297) to yield 2,6-diaryl-3-methyl-4-piperidones. nih.gov Using acetic acid as a solvent has also been a common practice in these syntheses. sciencemadness.org

Alternative Cyclization and Annulation Approaches

Beyond the Mannich reaction, several other effective strategies exist for constructing the piperidin-4-one ring.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a primary method for forming cyclic ketones. For N-substituted-4-piperidones, the synthesis begins with the Michael addition of a primary amine (like benzylamine) to two equivalents of an acrylate (B77674) ester, such as methyl acrylate. The resulting diester intermediate is then subjected to base-catalyzed Dieckmann condensation, followed by hydrolysis and decarboxylation to yield the target 4-piperidone. dtic.milchemicalbook.com

Aza-Michael Reaction: A high-yielding double aza-Michael reaction serves as an atom-efficient route to 2-substituted 4-piperidone building blocks. nih.gov This method involves the reaction of divinyl ketones with a primary amine. acs.org The choice of amine and the substituents on the divinyl ketone allows for the creation of various piperidone scaffolds.

Annulation Reactions: Modern organocatalytic methods provide novel entries to the piperidine (B6355638) skeleton. Phosphine-catalyzed [4+2] annulation of δ-sulfonamido-substituted enones with 1,1-dicyanoalkenes has been developed to produce highly functionalized piperidine derivatives under mild conditions. acs.orgacs.org Additionally, gold-catalyzed annulation procedures can directly assemble piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Other approaches include tunable [3+2] and [4+2] annulations for synthesizing pyrrolidine (B122466) and piperidine scaffolds by controlling reaction conditions to favor either radical or polar cyclization pathways. nih.gov

Other Cyclization Methods: A variety of other intramolecular cyclization techniques have been reported, including metal-catalyzed cyclizations, electrophilic cyclization, and radical-mediated cyclizations. nih.gov The Nazarov cyclization of dienones, formed from the hydration of vinyl propargyl alcohols, also provides a route to 4-piperidones. dtic.mil

Introduction of the N-Benzyl Moiety

The N-benzyl group can be introduced at different stages of the synthetic sequence, either during the initial ring formation or by functionalizing a pre-existing piperidin-4-one.

Direct N-Benzylation Protocols for Piperidin-4-ones

Direct N-benzylation involves the alkylation of a secondary piperidin-4-one with a benzyl (B1604629) halide. A common procedure is the reaction of a 4-piperidone hydrochloride salt with benzyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com

Alternatively, the N-benzyl group can be incorporated directly during the ring-forming step. For example, using benzylamine (B48309) as the primary amine in the Dieckmann condensation route with methyl acrylate directly yields 1-benzyl-4-piperidone. chemicalbook.com Similarly, benzylamine can be used as the nitrogen source in aza-Michael reactions with divinyl ketones to produce N-benzyl-4-piperidones. nih.gov Reductive amination of dicarbonyl compounds with benzylamine is another direct approach.

Table 1: Examples of Direct N-Benzylation Protocols
Starting MaterialReagentsProductYieldReference
4-Piperidone monohydrate hydrochlorideBenzyl bromide, K₂CO₃, DMF1-Benzyl-4-piperidone89.28% chemicalbook.com
Benzylamine, Methyl acrylate1. Michael Addition 2. Dieckmann Condensation (Na, Toluene) 3. Hydrolysis/Decarboxylation (HCl)1-Benzyl-4-piperidone78.4% chemicalbook.com
Aromatic divinyl ketones, BenzylamineCyclizationN-Benzyl-2-aryl-4-piperidones79-84% nih.gov

Benzylation through Intermediate Derivatives

An indirect route involves synthesizing a piperidin-4-one with a different N-substituent or a protecting group, which is later converted to the benzyl group. For instance, a Mannich reaction can be performed using ammonium acetate, which forms a secondary piperidin-4-one (NH as the nitrogen source). nih.gov This intermediate can then be isolated and subsequently benzylated using standard N-alkylation conditions, such as reacting it with benzyl chloride or benzyl bromide in the presence of a suitable base. dtic.mil

Another strategy involves the use of a protecting group on the nitrogen that can be removed and replaced. For example, a piperidinone could be formed with an N-Boc protecting group, which is later cleaved under acidic conditions, followed by reductive amination with benzaldehyde (B42025) and a reducing agent like sodium triacetoxyborohydride (B8407120) to install the N-benzyl group.

Stereoselective Synthesis of 1-Benzyl-2,3-dimethylpiperidin-4-one (B2729950) and its Diastereomers

Achieving stereocontrol at the C2 and C3 positions is a significant challenge in the synthesis of this compound. The relative and absolute configurations of the two adjacent methyl groups must be precisely managed.

Asymmetric Mannich Reactions: The development of asymmetric organocatalysis has enabled stereoselective Mannich reactions. wikipedia.org Chiral catalysts, such as proline and its derivatives, can induce enantioselectivity and diastereoselectivity during the formation of the piperidine ring. wikipedia.orgrsc.org These catalysts can control the facial selectivity of the nucleophilic attack of the enol on the iminium ion, thereby setting the stereocenters. wikipedia.org

Chiral Auxiliaries: An alternative approach is the use of a chiral auxiliary. For example, a chiral amine like (S)-α-phenylethylamine can be used in an aza-Michael reaction to synthesize diastereomeric 2-substituted-4-piperidones. nih.govacs.org The chiral auxiliary directs the cyclization, leading to a mixture of diastereomers that can often be separated by chromatography. Subsequent removal of the chiral auxiliary and introduction of the benzyl group would yield the enantiomerically enriched product.

Substrate-Controlled Diastereoselectivity: The inherent structure of the substrates can also direct the stereochemical outcome. The stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidines has been achieved through various methods, including the diastereoselective epoxidation of tetrahydropyridine (B1245486) precursors followed by regioselective ring-opening. nih.govresearchgate.net The alkylation of pre-formed chiral lactams or piperidinones can also proceed with high diastereoselectivity. For instance, the alkylation of a chiral N-protected piperidin-2-one has been shown to produce 3-methyl derivatives with high stereocontrol, a principle that can be extended to the piperidin-4-one system. researchgate.net


Diastereoselective Control in Piperidin-4-one Synthesis

Achieving stereocontrol in the synthesis of polysubstituted piperidines is crucial for their application in medicinal chemistry. For a 2,3-disubstituted piperidin-4-one, controlling the relative configuration of the methyl groups at the C2 and C3 positions is a primary synthetic goal.

Several strategies offer diastereoselective control in the formation of substituted piperidine rings. One powerful method is the double Mannich reaction, which can be used for the one-pot synthesis of 3-azabicyclononanes and has been adapted for creating 3,4,5-substituted piperidones. lookchem.com Another approach involves the catalytic hydrogenation of substituted pyridine (B92270) precursors. For instance, the hydrogenation of 2,3-disubstituted pyridines using specific catalysts can proceed with high cis-selectivity. nih.gov Similarly, rhodium-catalyzed asymmetric hydrogenation of pyridinium (B92312) salts has been shown to produce highly enantioenriched piperidines. nih.gov

Furthermore, intramolecular reactions provide a robust avenue for stereocontrol. The amine-directed intramolecular hydroboration of unsaturated amine borane (B79455) complexes, for example, allows for high regioselectivity and good stereocontrol in the formation of the piperidine ring, influenced by the steric environment of the substrate. nih.gov The stereochemical outcome of tandem reactions, such as those involving a Meyer–Schuster rearrangement followed by an intramolecular aza-Michael addition, can be dependent on the choice of amine-protecting group, offering another layer of control. researchgate.net

Research into the stereoselective synthesis of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives has shown that nucleophilic addition to N-galactosylpyridinone derivatives can proceed with high regio- and stereoselectivity, providing a pathway to control the introduction of substituents. researchgate.net

Enantioselective Resolution Techniques for Chiral Piperidine Intermediates

Since this compound possesses two stereocenters (C2 and C3), its synthesis from racemic or achiral precursors results in a mixture of stereoisomers. The separation of these isomers, or the enantioselective synthesis of a single isomer, is critical. Enantioselective resolution techniques, particularly kinetic resolution, are widely employed for chiral piperidine intermediates.

Kinetic Resolution: This technique involves the differential reaction of enantiomers with a chiral catalyst or reagent, allowing for the separation of a slower-reacting enantiomer from a faster-reacting product.

Enzymatic Kinetic Resolution (EKR): Enzymes are highly effective chiral catalysts for resolving piperidine derivatives. Lipases are commonly used to catalyze the acylation of one enantiomer of a racemic amine or the hydrolysis of a racemic ester or carbamate, leaving the other enantiomer unreacted. acs.orgnih.govtudelft.nl For example, the resolution of piperidine atropisomers has been optimized by screening various acylating agents, solvents, and enzymes like Toyobo LIP-300 lipase. nih.gov This method can yield products with high enantiomeric excess (ee). acs.org Chemo-enzymatic cascades, using amine oxidases and ene imine reductases, have also been developed to convert tetrahydropyridines into stereo-defined piperidines, enabling dynamic kinetic resolution. acs.org

Non-Enzymatic Kinetic Resolution: Chiral bases can be used to selectively deprotonate one enantiomer of a racemic N-Boc-protected piperidine. The resulting configurationally stable organolithium intermediate can be trapped with an electrophile. whiterose.ac.ukacs.org The combination of n-butyllithium (n-BuLi) and the chiral ligand sparteine (B1682161) is a well-established system for this purpose, achieving high enantiomeric ratios for various 2-substituted piperidines. whiterose.ac.ukacs.orgrsc.org

Dynamic Kinetic Resolution (DKR): In some cases, the undesired enantiomer can be racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. DKR processes have been observed in the cyclocondensation reactions of chiral amino alcohols with δ-oxo acid derivatives to form oxazolopiperidone lactams, which are versatile intermediates for polysubstituted piperidines. researchgate.net

Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful analytical and preparative tool for separating enantiomers. Cellulose-based columns, such as Chiralcel OD and Chiralcel OJ, have been successfully used to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related intermediates. nih.gov

TechniqueChiral Reagent/CatalystSubstrate TypeKey FeatureReference
Enzymatic Kinetic ResolutionLipases (e.g., Toyobo LIP-300)Racemic piperidines/amidesSelective acylation or hydrolysis of one enantiomer. acs.org, nih.gov
Kinetic Resolutionn-BuLi / SparteineN-Boc-2-arylpiperidinesAsymmetric deprotonation of one enantiomer. whiterose.ac.uk, acs.org
Dynamic Kinetic ResolutionVarious (e.g., during cyclocondensation)δ-oxo acid derivativesIn situ racemization of the undesired enantiomer. researchgate.net
Chemo-Enzymatic DKREne Imine Reductase (EneIRED)TetrahydropyridinesIn situ epimerization via an enamine intermediate. acs.org
Chiral HPLCCellulose-based Chiral Stationary PhaseRacemic piperidine derivativesPhysical separation of enantiomers. nih.gov

One-Pot and Multicomponent Reaction Architectures for Piperidin-4-ones

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without isolating intermediates. Several such strategies are applicable to the synthesis of the piperidin-4-one core.

The classic approach to N-substituted-4-piperidones is a multi-step sequence involving a double Michael addition of a primary amine (e.g., benzylamine) to two equivalents of an acrylate ester (e.g., methyl acrylate), followed by an intramolecular Dieckmann condensation to form a β-keto ester, and finally hydrolysis and decarboxylation to yield the target 4-piperidone. chemicalbook.com While traditionally performed in separate steps, this sequence can be streamlined into a one-pot process. chemicalbook.com

The Petrenko-Kritschenko piperidone synthesis is a well-known multicomponent reaction that condenses an aldehyde (e.g., benzaldehyde), a β-dicarbonyl compound (e.g., a 1,3-acetonedicarboxylate ester), and an amine (e.g., ammonia or a primary amine) to directly form a 2,6-disubstituted-4-piperidone. wikipedia.org This reaction is highly modular and provides a direct entry to the piperidone ring system.

Modern variations and other MCRs have expanded the scope of piperidine synthesis. researchgate.netnih.gov Gold-catalyzed tandem reactions have been developed for synthesizing polyfunctional piperidines. nih.gov One innovative one-pot method involves a sequence of gold-catalyzed cyclization of an N-homopropargyl amide, which leads to a cyclic intermediate that undergoes a spontaneous rearrangement to furnish a piperidin-4-one. nih.gov Tandem reactions combining Meyer–Schuster rearrangement of propargylic alcohols with cross-metathesis and subsequent intramolecular aza-Michael addition also provide access to substituted piperidines in a single pot. researchgate.net

Reaction Name/TypeComponents/Starting MaterialsKey TransformationsReference
Dieckmann Condensation RoutePrimary amine, Acrylate ester1,4-Addition, Dieckmann condensation, Decarboxylation chemicalbook.com
Petrenko-Kritschenko ReactionAldehyde, β-dicarbonyl compound, AmineMulticomponent condensation wikipedia.org
Gold-Catalyzed CascadeN-homopropargyl amideCyclization, Reduction, Ferrier rearrangement nih.gov
Tandem Multimetallic CatalysisPropargylic alcohol, Amino olefinMeyer–Schuster rearrangement, Cross-metathesis, Aza-Michael addition researchgate.net

Functional Group Interconversions on the Piperidin-4-one Skeleton

Once the this compound skeleton is assembled, the carbonyl group at the C4 position serves as a versatile handle for a wide range of functional group interconversions (FGIs). These transformations are essential for creating structural diversity and accessing different classes of piperidine derivatives. researchgate.net

The most common transformations of the ketone functionality include:

Reduction: The ketone can be reduced to a secondary alcohol (a piperidin-4-ol) using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). fiveable.me This introduces a new stereocenter at C4, and the diastereoselectivity of the reduction can often be controlled by the choice of reagent and the steric environment of the piperidone ring.

Reductive Amination: The ketone can be converted directly into an amine via reductive amination. This involves condensation with a primary or secondary amine to form an iminium ion intermediate, which is then reduced in situ to yield a 4-aminopiperidine (B84694) derivative.

Wittig Reaction: The carbonyl group can be converted to a methylene (B1212753) group (=CH₂) or a substituted alkene using the Wittig reaction or related olefination methods (e.g., Horner-Wadsworth-Emmons). whiterose.ac.uk The resulting 4-methylenepiperidine (B3104435) can undergo further functionalization, such as hydroboration-oxidation to introduce a hydroxyl group or ozonolysis to regenerate the ketone. whiterose.ac.ukacs.org

Enamine and Enolate Formation: The ketone can be converted to an enamine by reacting it with a secondary amine like piperidine or morpholine. wikipedia.org Enamines and enolates (formed by treating the ketone with a base) are key nucleophilic intermediates for introducing substituents at the C3 or C5 positions (α-alkylation).

Conversion to Halides: The ketone can be transformed into a gem-dihalide. For example, reaction with diethylaminosulfur trifluoride (DAST) can convert the C=O group into a CF₂ group. whiterose.ac.uk

These transformations highlight the synthetic utility of the piperidin-4-one scaffold as a platform for generating a diverse library of substituted piperidine compounds.

Structural Elucidation and Stereochemical Characterization

Chemical Reactivity and Derivatization Studies

Reactions Involving the Ketone Functionality

The ketone group at the C-4 position of the piperidine (B6355638) ring is expected to be a primary site for chemical transformations.

The reaction of piperidin-4-ones with hydroxylamine (B1172632) and its derivatives to form oximes is a well-established transformation. For instance, various N-benzylpiperidin-4-one oximes have been synthesized and characterized. google.comchemrevlett.comgoogleapis.com This type of condensation reaction typically involves heating the piperidone with hydroxylamine hydrochloride in the presence of a base. google.com The formation of other imine derivatives through condensation with reagents like hydrazine, phenylhydrazine, semicarbazide (B1199961), and thiosemicarbazide (B42300) has also been reported for the broader class of N-benzyl piperidin-4-ones. google.com However, specific studies detailing the formation of oximes or other imine derivatives from 1-Benzyl-2,3-dimethylpiperidin-4-one (B2729950) are not available.

The reduction of the ketone at C-4 would yield the corresponding secondary alcohol, 1-benzyl-2,3-dimethylpiperidin-4-ol. Common reducing agents for such transformations include sodium borohydride (B1222165) and lithium aluminum hydride. Furthermore, catalytic hydrogenation is a widely used method for the reduction of the ketone in related piperidone systems. While processes for the reduction of other piperidones are documented, specific conditions and outcomes for the reduction of This compound to the corresponding piperidinol or for its further conversion to an amine via reductive amination have not been found in the reviewed literature.

Transformations at the Tertiary Nitrogen Atom

The tertiary nitrogen atom in the piperidine ring offers another site for derivatization.

The benzyl (B1604629) group attached to the nitrogen is a common protecting group. Its removal, typically via hydrogenolysis, would yield the secondary amine, 2,3-dimethylpiperidin-4-one. This secondary amine could then undergo N-alkylation or N-acylation to introduce a variety of substituents. While N-alkylation and N-acylation are fundamental reactions in amine chemistry and have been applied to other piperidine scaffolds, specific examples involving This compound or its de-benzylated derivative are not described in the available sources. google.com

The tertiary nitrogen of the piperidine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). google.com N-oxides of piperidine derivatives are of interest in medicinal chemistry, sometimes serving as prodrugs. google.com However, no studies specifically reporting the N-oxidation of This compound were identified.

Aromatic Ring Modifications and Functionalization

The benzyl group of this compound presents a key site for structural modification through electrophilic aromatic substitution. These reactions allow for the introduction of a wide array of functional groups onto the phenyl ring, thereby enabling the synthesis of diverse derivatives with potentially altered chemical and physical properties. The reactivity of the benzene (B151609) ring is influenced by the presence of the piperidin-4-one moiety. The methylene (B1212753) bridge connecting the phenyl ring to the piperidine nitrogen isolates the aromatic system from the electron-withdrawing effects of the carbonyl group within the piperidine ring. Consequently, the benzyl group behaves as a typical alkylbenzene in electrophilic aromatic substitution reactions, with the alkyl substituent acting as a weak activating group and directing incoming electrophiles to the ortho and para positions. However, the basic nitrogen atom in the piperidine ring can be protonated under strongly acidic conditions, which are often employed in electrophilic aromatic substitutions. This protonation would result in the formation of a positively charged piperidinium (B107235) species, which would exert a strong deactivating effect on the aromatic ring. Therefore, reaction conditions must be carefully selected to favor substitution on the aromatic ring while minimizing reactions at the piperidine nitrogen or deactivation of the aromatic ring.

Nitration of the benzyl group in N-benzylpiperidine derivatives can be achieved using standard nitrating agents. A common method involves the use of a mixture of nitric acid and sulfuric acid. The reaction typically yields a mixture of ortho and para nitro-substituted products, with the para isomer often being the major product due to reduced steric hindrance. The reaction conditions, such as temperature and the concentration of the acids, must be carefully controlled to prevent dinitration and other side reactions.

Illustrative Nitration Reaction Data for an Analogous N-Benzylpiperidine System

Reagents Conditions Products Yield (%) Reference
HNO₃, H₂SO₄ 0-10 °C 1-(4-Nitrobenzyl)-2,3-dimethylpiperidin-4-one Major Analogous Reaction

The introduction of halogen atoms (e.g., bromine, chlorine) onto the aromatic ring of this compound can be accomplished through electrophilic halogenation. For bromination, a combination of bromine and a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically employed. Similarly, chlorination can be achieved using chlorine with a Lewis acid like iron(III) chloride (FeCl₃). These reactions are expected to produce a mixture of ortho and para halogenated derivatives. The regioselectivity can be influenced by the specific halogenating agent and reaction conditions.

Illustrative Halogenation Reaction Data for an Analogous N-Benzylpiperidine System

Reagents Conditions Products Yield (%) Reference
Br₂, FeBr₃ Room Temp 1-(4-Bromobenzyl)-2,3-dimethylpiperidin-4-one Major Analogous Reaction
Br₂, FeBr₃ Room Temp 1-(2-Bromobenzyl)-2,3-dimethylpiperidin-4-one Minor Analogous Reaction
Cl₂, FeCl₃ Room Temp 1-(4-Chlorobenzyl)-2,3-dimethylpiperidin-4-one Major Analogous Reaction

Note: The data provided are based on general principles of electrophilic halogenation on similar substrates, as direct experimental results for this compound were not found in the surveyed literature.

Friedel-Crafts reactions provide a versatile method for introducing alkyl or acyl groups to the aromatic ring.

Friedel-Crafts Alkylation: This reaction involves the use of an alkyl halide with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl group. However, this reaction is prone to issues such as carbocation rearrangements and polyalkylation, which can lead to a mixture of products. libretexts.org

Friedel-Crafts Acylation: A more controlled method is Friedel-Crafts acylation, which utilizes an acyl chloride or acid anhydride (B1165640) with a Lewis acid catalyst. libretexts.org This reaction introduces an acyl group, typically at the para position due to steric considerations. libretexts.org The resulting ketone is a deactivating group, which prevents further acylation of the ring. libretexts.org The ketone can subsequently be reduced to an alkyl group if desired, for instance, through a Wolff-Kishner or Clemmensen reduction. pearson.com A significant challenge for Friedel-Crafts reactions with substrates like this compound is the potential for the Lewis acid catalyst to complex with the basic nitrogen of the piperidine ring, which would deactivate the substrate. libretexts.org This can sometimes be overcome by using an excess of the catalyst or by protecting the nitrogen atom prior to the reaction.

Illustrative Friedel-Crafts Acylation Data for an Analogous Benzene Derivative

Reagents Conditions Products Yield (%) Reference
CH₃COCl, AlCl₃ 0 °C to RT 1-(4-Acetylbenzyl)-2,3-dimethylpiperidin-4-one Moderate Analogous Reaction

Note: The yields for Friedel-Crafts reactions on this substrate may be impacted by catalyst complexation with the piperidine nitrogen. The data is illustrative and based on reactions with similar aromatic compounds.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 1-benzyl-2,3-dimethylpiperidin-4-one (B2729950), DFT calculations would be instrumental in understanding its fundamental chemical properties.

A frequency calculation is typically performed after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.comtandfonline.com A smaller energy gap suggests that the molecule is more reactive.

For various piperidin-4-one derivatives, the HOMO-LUMO gap has been calculated to understand their potential for intra-molecular charge transfer. tandfonline.com For this compound, a similar analysis would pinpoint the distribution of these frontier orbitals. It would be expected that the HOMO is localized on the electron-rich benzyl (B1604629) and nitrogen-containing portions, while the LUMO might be centered around the carbonyl group.

The Molecular Electrostatic Potential (MEP) surface is another critical tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In studies of piperidin-4-one oxime picrates, MEP analysis has been used to identify reactive sites. tandfonline.com For the title compound, the MEP would likely show a negative potential (red and yellow regions) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue regions) around the hydrogen atoms.

Table 1: Representative Quantum Chemical Calculation Parameters for Piperidin-4-one Derivatives

ParameterComputational MethodBasis SetTypical Findings
Geometry OptimizationDFT (B3LYP)6-311++G(d,p)Piperidine (B6355638) ring in chair conformation. tandfonline.comtandfonline.com
HOMO-LUMO AnalysisDFT (B3LYP)6-311++G(d,p)Indicates chemical reactivity and charge transfer. tandfonline.comtandfonline.com
MEP AnalysisDFT (B3LYP)6-311++G(d,p)Identifies electrophilic and nucleophilic sites. tandfonline.com

This table is illustrative and based on studies of related piperidin-4-one derivatives.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, the vibrational modes of the molecule can be assigned to specific bonds and functional groups. For N-benzyl piperidine derivatives, spectroscopic techniques like FT-IR are standard for characterization. researchgate.net Theoretical frequency calculations for this compound would allow for a detailed assignment of its experimental IR and Raman spectra, confirming the presence of key functional groups such as the C=O stretch of the ketone, C-N stretching of the tertiary amine, and various C-H vibrations of the benzyl and piperidine rings.

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, molecules are arranged in a specific three-dimensional lattice, and their packing is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of the crystalline material.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a 3D surface that defines the space a molecule occupies in a crystal. By mapping properties like the normalized contact distance (dnorm) onto this surface, close intermolecular contacts can be identified. This technique has been successfully applied to various piperidine derivatives to analyze their crystal packing. nih.govnih.gov

While this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor at the carbonyl oxygen and the nitrogen atom. Weak C-H···O and C-H···π hydrogen bonds are expected to play a significant role in its crystal packing. The Hirshfeld surface analysis is an excellent method for identifying and quantifying these weaker interactions. In the crystal structures of similar piperidine compounds, such interactions have been shown to be crucial in stabilizing the crystal lattice. nih.gov A detailed analysis would provide information on the geometry and relative importance of these non-covalent interactions in the crystal structure of this compound.

Table 2: Common Intermolecular Contacts in Piperidine Derivatives from Hirshfeld Surface Analysis

Contact TypeTypical Percentage ContributionDescription
H···H> 40%van der Waals interactions between hydrogen atoms.
C···H / H···C15-25%Interactions involving carbon and hydrogen atoms.
O···H / H···O5-15%Weak hydrogen bonds involving carbonyl or other oxygen atoms.
N···H / H···N< 10%Weak interactions involving the piperidine nitrogen.

This table is illustrative and based on studies of related piperidine-containing compounds.

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for elucidating the structural and electronic properties of molecules, offering insights that are often difficult to obtain through experimental means alone. nih.gov For this compound, computational methods such as Density Functional Theory (DFT) and molecular dynamics simulations can provide a detailed understanding of its conformational landscape, stereoelectronic effects, and potential intermolecular interactions. nih.gov

Furthermore, computational models can map the molecule's electrostatic potential surface. This analysis reveals regions of positive and negative charge, highlighting the nucleophilic (e.g., the carbonyl oxygen) and electrophilic centers. Such information is crucial for predicting how the molecule might interact with biological targets. Sensitivity analysis within these models can identify key nodes in signaling pathways that could be promising drug targets. nih.gov Molecular dynamics simulations can further explore the conformational flexibility of the molecule over time in a simulated physiological environment, providing insights into its dynamic behavior and the stability of its interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors in Chemical Space Exploration

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models correlating the chemical structure of compounds with their biological activities or chemical properties. drugdesign.org This approach is predicated on the principle that the properties of a molecule are encoded within its structure. drugdesign.org For a compound like this compound, QSAR studies would involve calculating a variety of molecular descriptors and using statistical methods to create a predictive model.

Molecular descriptors are numerical values that quantify different aspects of a molecule's structure. They can be classified based on their dimensionality (1D, 2D, 3D). drugdesign.org For this compound, a range of descriptors can be computed to define its position in chemical space. These descriptors are essential for comparing it with other structurally similar compounds and predicting its behavior.

Below is an interactive table of key molecular descriptors computed for a stereoisomer of this compound, (2R,3S)-1-benzyl-2,3-dimethylpiperidin-4-one. nih.gov

Descriptor NameValueDescriptionReference
Molecular Formula C₁₄H₁₉NOThe elemental composition of the molecule. nih.gov
Molecular Weight 217.31 g/mol The mass of one mole of the compound. nih.gov
XLogP3 2.2A measure of the molecule's hydrophobicity (lipophilicity). nih.gov
Hydrogen Bond Donor Count 0The number of hydrogen atoms bonded to electronegative atoms (N, O). nih.gov
Hydrogen Bond Acceptor Count 1The number of electronegative atoms (N, O) likely to accept a hydrogen bond. nih.gov
Rotatable Bond Count 2The number of bonds that allow free rotation, indicating molecular flexibility. nih.gov
Topological Polar Surface Area (TPSA) 17.1 ŲThe surface area of polar atoms, related to membrane permeability. nih.gov
Heavy Atom Count 16The total number of non-hydrogen atoms in the molecule. nih.gov

In academic research, QSAR models are developed to understand which structural features are most important for a specific outcome, such as receptor binding affinity or inhibitory activity. nih.gov For benzylpiperidine derivatives, studies have shown that descriptors related to hydrophobicity, electronic properties, and steric bulk are often critical for activity. nih.gov

A hypothetical QSAR study on a series of this compound analogs might reveal specific correlations. For instance, the Hansch analysis, a classic QSAR method, often explores the importance of lipophilicity (π or LogP) and electronic parameters (Hammett constants) for biological activity. nih.gov In a series of 4-benzylpyridinone derivatives, the charge on a specific nitrogen atom and the total energy of the molecule were found to be key descriptors related to anti-HIV-1 activity. researchgate.net

A model for a particular academic research outcome could be expressed by a linear equation, such as:

Activity = c₀ + c₁(XLogP3) + c₂(TPSA) + c₃(Molecular Volume)

The coefficients (c₁, c₂, c₃) would indicate the direction and magnitude of each descriptor's influence. For example, a positive coefficient for XLogP3 would suggest that higher hydrophobicity is beneficial for the measured activity, while a negative coefficient for a steric descriptor might indicate that excessive bulk is detrimental. nih.gov

The table below illustrates a hypothetical correlation between molecular descriptors for a series of piperidin-4-one analogs and a research outcome, based on principles observed in related QSAR studies. nih.govresearchgate.net

Compound AnalogXLogP3Total Energy (kJ/mol)Steric Bulk (VdW Volume ų)Hypothetical Research Outcome (IC₅₀ in µM)
Analog 1 (Base) 2.2-150021010.5
Analog 2 (+Cl) 2.9-15502255.2
Analog 3 (-CH₃) 1.8-142019515.8
Analog 4 (+OCH₃) 2.1-16002308.1

This hypothetical data suggests that an increase in hydrophobicity (Analog 2 vs. 3) and greater molecular stability (lower total energy) correlate with a more potent research outcome (lower IC₅₀). Such models are invaluable for guiding the synthesis of new compounds with potentially improved characteristics. researchgate.net

Research Applications and Broader Academic Significance

Utilization as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The inherent structural features of 1-Benzyl-2,3-dimethylpiperidin-4-one (B2729950) make it a valuable starting material and building block in the synthesis of more complex molecular architectures. The piperidin-4-one framework is a key intermediate for the creation of a wide array of organic compounds. googleapis.com

The piperidin-4-one scaffold is a well-established building block for the synthesis of diverse and complex heterocyclic systems. googleapis.com These ketones are instrumental in the preparation of various nitrogen-containing heterocycles, bicyclic structures such as bispidines, and a range of spiro compounds. googleapis.com For instance, the parent compound, 1-benzyl-4-piperidone, serves as a key intermediate in the synthesis of spirocyclic furopyridines. sigmaaldrich.com

The synthesis of piperidin-4-ones with varied substitution patterns is of high interest to chemists, as it allows for the exploration of a broader chemical space. googleapis.com Specifically, derivatives with substitutions at the C-2 position, like this compound, are less common and thus represent an important area of investigation for developing novel molecular structures. googleapis.com The reactivity of the ketone group allows for further modifications, such as condensation reactions with reagents like hydroxylamine (B1172632), hydrazine, and semicarbazide (B1199961) to form new N-benzyl piperidin-4-one derivatives. researchgate.net

The N-benzyl piperidine (B6355638) (N-BP) motif, central to this compound, is a privileged structure extensively used in medicinal chemistry and drug discovery. researchgate.netnih.gov Its three-dimensional nature and structural flexibility make it a versatile scaffold that medicinal chemists utilize to optimize the efficacy and physicochemical properties of potential drug candidates. researchgate.netnih.gov This motif is present in numerous approved drugs as well as clinical and preclinical candidates. researchgate.netnih.gov

The N-benzyl piperidine framework is a cornerstone in the design of agents targeting complex diseases. For example, it is a key component of Donepezil, an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. researchgate.net Researchers have rationally modified this scaffold to develop novel derivatives as multitarget-directed ligands, such as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) nih.gov, or dual inhibitors of histone deacetylase (HDAC) and AChE. nih.gov Furthermore, the scaffold has been incorporated into compounds designed to interact with the sigma-1 receptor (σ1R) for potential applications in neuropathic pain therapy. nih.gov

Table 1: Examples of Drug Candidates Incorporating the N-Benzyl Piperidine Scaffold

Compound Class Therapeutic Target Research Focus
Donepezil Hybrids AChE / BuChE / HDAC Alzheimer's Disease nih.govnih.gov
Polyfunctionalized Pyridines Sigma-1 Receptor (σ1R) Neuropathic Pain nih.gov
Spirocyclic Furopyridines Sigma Receptors (σ) CNS Disorders sigmaaldrich.com

Mechanistic Probes in Biochemical and Biological Pathway Studies (Non-Clinical Focus)

Beyond its role in synthesis, this compound and its analogues serve as valuable tools for probing the mechanisms of biological systems at a molecular level, without a direct clinical focus.

The N-benzyl piperidine motif is recognized for its ability to form critical cation-π interactions with target proteins, a fundamental aspect of molecular recognition in biological systems. researchgate.netnih.gov This property makes its derivatives excellent probes for studying how ligands bind to their protein targets.

Computational methods like molecular docking and molecular dynamics simulations are frequently employed to study derivatives of this scaffold. nih.gov These studies provide detailed insights into the formation of favorable complexes with enzymes such as AChE and BuChE, identifying interactions with key amino acid residues within the binding site. nih.gov Similarly, docking studies have been used to decipher the binding mode of N-benzyl piperidine derivatives to the sigma-1 receptor, revealing how the molecule orients itself within the receptor's binding pockets. nih.gov Such research is crucial for understanding the molecular basis of a ligand's affinity and selectivity for its target.

Derivatives based on the 1-benzylpiperidine (B1218667) scaffold are instrumental in elucidating the mechanisms that underpin their biological effects. For example, the investigation of a specific polyfunctionalized pyridine (B92270) containing the N-benzylpiperidine moiety demonstrated that its pain-relieving effect in a preclinical model of central sensitization was achieved through the antagonism of the σ1R. nih.gov

In the context of multi-target drug design for Alzheimer's disease, the synthesis and evaluation of compounds that inhibit both HDAC and AChE help to unravel the potential synergies of targeting multiple pathological pathways simultaneously. nih.gov Studies on other piperidine derivatives have explored their cytotoxic effects on cancer cell lines, contributing to the understanding of their potential as anticancer agents and the molecular pathways involved. nwmedj.org

Contribution to the Understanding of Structure-Reactivity Relationships in Heterocyclic Chemistry

The study of this compound and its analogues contributes significantly to the fundamental principles of structure-activity and structure-reactivity relationships in heterocyclic chemistry. The substitution pattern on the piperidine ring is known to be critical for biological activity, and understanding the impact of each substituent is essential for establishing a complete structure-activity relationship (SAR). googleapis.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-Benzyl-4-piperidone
Bispidines
Donepezil

Future Research Directions and Potential Innovations in Piperidin-4-one Chemistry

The field of piperidin-4-one chemistry is poised for significant advancements, driven by the inherent versatility of this heterocyclic scaffold. nih.gov Future research is branching into several key areas, promising innovations in synthetic methodologies, therapeutic applications, and materials science. The core structure of piperidin-4-one, a six-membered heterocycle with a nitrogen atom and a ketone group, serves as a valuable starting point for creating a diverse array of complex molecules. nih.govresearchgate.net

A primary avenue of future research lies in the development of novel and more efficient synthetic strategies. While classical methods like the Mannich reaction have been foundational, the focus is shifting towards catalytic and stereoselective syntheses to produce specific isomers of piperidin-4-one derivatives. nih.govorganic-chemistry.org Innovations in this area include the use of new catalytic systems, such as those involving rhodium and palladium, to facilitate complex cyclization and coupling reactions. nih.govacs.org For instance, a recently developed method utilizes an α-imino rhodium carbene-initiated cascade reaction to produce piperidin-4-one derivatives in high yields. acs.org Another innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, a method that streamlines the synthesis of complex piperidines and reduces the reliance on expensive precious metal catalysts. news-medical.net Such advancements are crucial for making the synthesis of these compounds more cost-effective and environmentally friendly. nih.govnews-medical.net

The exploration of novel therapeutic applications for piperidin-4-one derivatives is another significant frontier. The piperidin-4-one nucleus is recognized as a potent pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-HIV, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.net Future research will likely focus on:

Oncology: Designing new piperidin-4-one-based compounds as potent anticancer agents. nih.govrsc.org For example, derivatives like 3,5-Bis((E)-2-fluorobenzylidene)piperidin-4-one have shown greater potency than existing treatments like curcumin (B1669340) in certain cancer cell lines. nih.gov Research is also exploring their role as topoisomerase inhibitors, which are crucial in cancer therapy. nih.govrsc.org

Infectious Diseases: Developing new derivatives with enhanced activity against various pathogens. Some N-benzyl piperidin-4-one derivatives have demonstrated significant potential as antibacterial and antifungal agents. researchgate.net The core structure is also being investigated for its anti-HIV potential. nih.gov

Neurodegenerative Diseases: The piperidine structure is a key component in drugs for neurological disorders. guidechem.com For instance, 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine (Donepezil) is a well-known acetylcholinesterase inhibitor used in the management of Alzheimer's disease. nih.gov Future work could involve creating new derivatives with improved brain penetration and selectivity for specific neural receptors. researchgate.net

A third area of innovation is the application of piperidin-4-one chemistry in materials science . There is a growing trend towards developing biodegradable polymers for various applications, including drug delivery systems. gii.co.jpnih.govnih.gov The piperidine backbone could be incorporated into novel polymers to create biocompatible and biodegradable materials. These materials could be used for the microencapsulation of drugs, allowing for controlled release over extended periods. nih.govnih.gov The versatility of the piperidin-4-one structure allows for the synthesis of polymers with a wide range of physicochemical properties, which is essential for tailoring them to specific applications. nih.gov

Finally, the continued exploration of structure-activity relationships (SAR) will be crucial for all the above areas. By systematically modifying the substituents on the piperidin-4-one ring, researchers can fine-tune the biological activity and physical properties of the resulting compounds. nih.gov This will enable the rational design of new molecules with enhanced efficacy and specificity for their intended targets. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 1-Benzyl-2,3-dimethylpiperidin-4-one, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves alkylation or reductive amination of piperidin-4-one derivatives. For example, benzyl groups can be introduced via nucleophilic substitution using benzyl halides in the presence of a base (e.g., K2_2CO3_3) under reflux conditions. Optimization involves solvent selection (e.g., dichloromethane or THF), temperature control, and stoichiometric adjustments to minimize side reactions like over-alkylation .
  • Data Contradictions : Conflicting yields may arise from impurities in starting materials or competing ring-opening reactions. Purity verification via NMR or LC-MS is critical to resolve discrepancies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. In case of skin/eye contact, rinse immediately with water for 15+ minutes and seek medical advice . Avoid inhalation; use respiratory protection if handling powders. Toxicity data for this compound is limited, so treat it as hazardous based on structural analogs (e.g., piperidine derivatives with LD50_{50} > 200 mg/kg in rodents) .

Q. How is the compound characterized spectroscopically, and what are common pitfalls in interpretation?

  • Methodology :

  • NMR : Look for characteristic peaks: benzyl protons (~7.3 ppm aromatic), piperidine CH2_2 (2.5–3.5 ppm), and methyl groups (1.0–1.5 ppm). Overlapping signals (e.g., diastereotopic protons) may require 2D experiments (COSY, HSQC) .
  • FT-IR : Key bands include C=O stretch (~1700 cm1^{-1}) and C-N stretch (~1250 cm1^{-1}). Moisture contamination can obscure carbonyl peaks .

Advanced Research Questions

Q. How can crystallographic data for this compound resolve ambiguities in its conformational analysis?

  • Methodology : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can determine bond lengths, angles, and ring puckering parameters. For example, the Cremer-Pople puckering coordinates (e.g., QQ, θ\theta, ϕ\phi) quantify deviations from planarity in the piperidine ring .
  • Data Contradictions : Discrepancies may arise from temperature-dependent conformational changes or twinning. Use ORTEP-3 for visualization and validate against theoretical models (DFT calculations) .

Q. What strategies are effective in optimizing the compound’s crystallization for structural studies?

  • Methodology : Employ slow evaporation techniques with solvents like benzene or ethanol, which promote nucleation. Monitor supersaturation via solubility curves. For non-centrosymmetric crystals (e.g., orthorhombic Pna21_1), assess SHG efficiency using the Kurtz-Perry method to confirm nonlinear optical activity .
  • Challenges : Polymorphism can lead to mixed crystal phases. Thermal analysis (TG/DTA) helps identify stable polymorphs .

Q. How do steric and electronic effects of the benzyl and methyl groups influence reactivity in medicinal chemistry applications?

  • Methodology :

  • Steric Effects : The 2,3-dimethyl groups hinder axial attack in substitution reactions, favoring equatorial transition states. Molecular docking studies (e.g., AutoDock) can predict binding modes to biological targets .
  • Electronic Effects : The benzyl group’s electron-donating resonance stabilizes intermediates in amide coupling or Michael addition reactions. Compare reaction rates with non-benzylated analogs using kinetic assays .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?

  • Methodology :

  • ADME Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5–3.0), aqueous solubility, and CYP450 interactions. The compound’s moderate lipophilicity suggests blood-brain barrier permeability .
  • Metabolic Stability : Simulate Phase I metabolism (e.g., cytochrome P450 oxidation) using Schrödinger’s MetaSite. Methyl groups may reduce oxidative degradation compared to unsubstituted piperidones .

Data Analysis and Contradiction Resolution

Q. How should researchers address inconsistencies in reported biological activity data for this compound?

  • Methodology :

  • Assay Variability : Standardize protocols (e.g., cell line viability assays using MTT) and control for batch-to-batch compound purity (HPLC > 95%) .
  • Mechanistic Studies : Use CRISPR knockouts or enzyme inhibition assays (e.g., IC50_{50} determination) to validate target specificity. Discrepancies may arise from off-target effects in complex biological systems .

Q. What statistical methods are recommended for analyzing structure-activity relationship (SAR) data in derivatives of this compound?

  • Methodology : Apply multivariate regression (e.g., PLS) to correlate substituent parameters (Hammett σ, Taft steric) with bioactivity. Outliers may indicate unaccounted factors (e.g., solvolysis or aggregation) .

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1-Benzyl-2,3-dimethylpiperidin-4-one
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.